molecular formula C24H20ClN3O2S B2747799 N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide CAS No. 1206993-17-0

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2747799
CAS No.: 1206993-17-0
M. Wt: 449.95
InChI Key: DMMZRJVNCKQYQB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H20ClN3O2S and its molecular weight is 449.95. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

Compounds with structural similarities, specifically those containing imidazole rings and various substituents, have been synthesized and evaluated for their anticonvulsant properties. For example, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown activity against seizures induced by maximal electroshock (MES). The presence of methoxy, methyl, nitro, and chloro substituents influences their activity, highlighting the significance of structural modifications in designing compounds with potential therapeutic applications (Aktürk et al., 2002).

Antitumor Activity

New derivatives bearing different heterocyclic rings have been synthesized and screened for their antitumor activity. Compounds incorporating benzothiazole and imidazole structures, similar to the query molecule, have been found to possess considerable anticancer activity against various cancer cell lines. This suggests that the structural framework of the query compound could be explored for potential antitumor applications (Yurttaş et al., 2015).

Antimicrobial Activity

Derivatives of similar structural classes have been evaluated for their antimicrobial efficacy. For instance, thiophene and thiazole derivatives have been synthesized and assessed for their potential as antimicrobial agents, suggesting that the compound could also be explored for such activities. The structural elements present in these compounds, such as the imidazole ring and various substituents, contribute to their bioactivity, indicating a research pathway for the compound of interest (Sah et al., 2014).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2S/c1-30-21-13-7-17(8-14-21)22-15-26-24(28(22)20-5-3-2-4-6-20)31-16-23(29)27-19-11-9-18(25)10-12-19/h2-15H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMZRJVNCKQYQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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